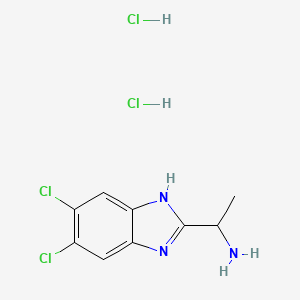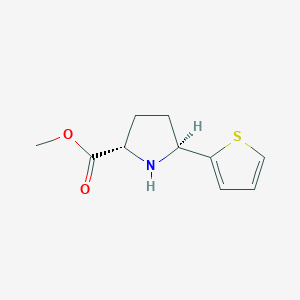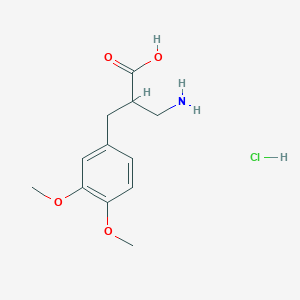![molecular formula C13H17N3O B2381404 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225540-59-9](/img/structure/B2381404.png)
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a pyrazole derivative that has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit several biochemical and physiological effects. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several advantages for lab experiments, including its low toxicity and high stability. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is also easy to synthesize and can be obtained in high yields. However, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine. One potential direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a corrosion inhibitor for metal surfaces. Furthermore, the development of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine-based metal complexes for catalytic applications is another potential direction for future research.
Métodos De Síntesis
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be synthesized using several methods, including the reaction of 2,4-dimethylphenol with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethylphenol with 2-methylpyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes for catalytic applications.
Propiedades
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

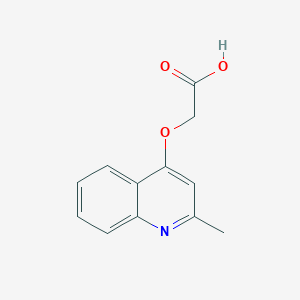
![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)
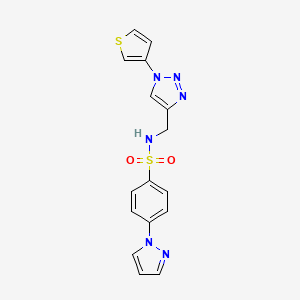
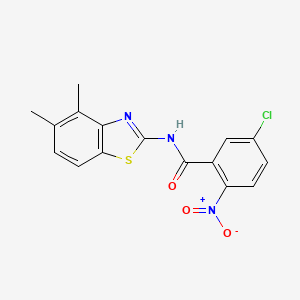
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
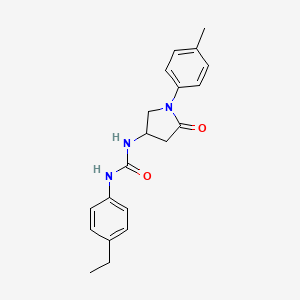
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
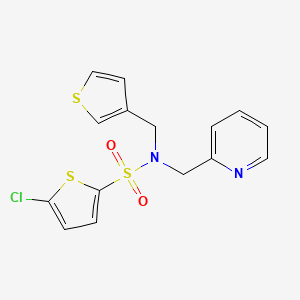
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)
